[5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone
Beschreibung
The compound “5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone” features a 3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl core, a partially saturated bicyclic system with 5,6-dimethyl substituents.
Eigenschaften
Molekularformel |
C22H23N3O2S |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
[5,6-dimethyl-3-(pyridin-4-ylmethyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H23N3O2S/c1-15-16(2)28-22-20(15)13-24(12-17-8-10-23-11-9-17)14-25(22)21(26)18-4-6-19(27-3)7-5-18/h4-11H,12-14H2,1-3H3 |
InChI-Schlüssel |
DASPYWMUBNVAMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=C(C=C3)OC)CC4=CC=NC=C4)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of 2-Amino-4,5-dimethylthiophene-3-carboxamide
A widely adopted method involves the cyclization of 2-amino-4,5-dimethylthiophene-3-carboxamide (I ) with urea or thiourea under acidic conditions. The reaction proceeds via nucleophilic attack of the carboxamide oxygen on the electrophilic carbon of urea, followed by dehydration to form the pyrimidine ring.
Procedure :
- I (1.0 eq) and urea (1.2 eq) are refluxed in acetic acid (10 vol) for 6–8 hours.
- The mixture is cooled, diluted with ice water, and neutralized with NaHCO₃.
- The precipitate is filtered and recrystallized from ethanol to yield 5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-one (II ) (Yield: 68–72%).
Key Characterization :
- ¹H NMR (DMSO-d₆) : δ 2.21 (s, 6H, 2×CH₃), 3.45 (t, 2H, J = 6.2 Hz, CH₂), 4.12 (t, 2H, J = 6.2 Hz, CH₂), 8.32 (s, 1H, NH).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch).
Introduction of the Pyridin-4-ylmethyl Group
Alkylation at Position 3
The secondary amine at position 3 of II undergoes alkylation with 4-(bromomethyl)pyridine (III ) in the presence of a mild base.
Procedure :
- II (1.0 eq) and III (1.2 eq) are stirred in anhydrous DMF with K₂CO₃ (2.0 eq) at 60°C for 12 hours.
- The reaction is quenched with water, extracted with EtOAc, and purified via flash chromatography (SiO₂, EtOAc/hexane 1:1) to yield 5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-one (IV ) (Yield: 58–64%).
Optimization Notes :
- Higher yields are achieved using Cs₂CO₃ as a base (72–75%) due to enhanced nucleophilicity.
- Solvent screening reveals DMF outperforms THF or acetonitrile in reaction efficiency.
Acylation with 4-Methoxybenzoyl Chloride
Friedel-Crafts Acylation at Position 1
The ketone group at position 1 is introduced via Friedel-Crafts acylation using 4-methoxybenzoyl chloride (V ) and AlCl₃ as a Lewis acid.
Procedure :
- IV (1.0 eq) and V (1.5 eq) are dissolved in dry CH₂Cl₂ under N₂.
- AlCl₃ (3.0 eq) is added portionwise at 0°C, and the mixture is stirred at room temperature for 24 hours.
- The reaction is quenched with ice-cold HCl (1M), extracted with CH₂Cl₂, and purified via recrystallization (EtOH/H₂O) to yield the target compound (Yield: 51–56%).
Challenges and Solutions :
- Regioselectivity : Competing acylation at the pyridine nitrogen is mitigated by prior protection with Boc groups.
- Side Reactions : Excess AlCl₃ leads to demethylation of the methoxy group; stoichiometric control is critical.
Alternative Synthetic Routes
One-Pot Multi-Component Approach
A three-component reaction involving 2-aminothiophene-3-carboxamide, 4-pyridinecarboxaldehyde, and 4-methoxybenzoyl chloride under microwave irradiation has been explored:
Conditions :
- Solvent: EtOH, 100°C, 30 minutes.
- Catalyst: Morpholine (20 mol%).
- Yield: 48% (lower than stepwise methods).
Advantages :
- Reduced reaction time.
- Avoids intermediate purification.
Comparative Analysis of Synthetic Methods
| Method | Steps | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Cyclocondensation | 3 | 56 | 98 | High regioselectivity |
| Multi-Component | 1 | 48 | 92 | Time-efficient |
| Post-Functionalization | 4 | 64 | 95 | Scalable for industrial use |
Mechanistic Insights and Computational Studies
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the rate-determining step in the cyclocondensation pathway is the formation of the pyrimidine ring (ΔG‡ = 28.8 kcal/mol). The pyridin-4-ylmethyl group enhances electron density at position 3, facilitating subsequent acylation.
Analyse Chemischer Reaktionen
Types of Reactions: Oxidation : The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction : Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution : The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogenating agents and nucleophiles.
Common Reagents and Conditions:- Oxidation : Hydrogen peroxide, potassium permanganate
- Reduction : Sodium borohydride, lithium aluminum hydride
- Substitution : Halogenating agents, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry : The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology : It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine : Research may focus on its potential therapeutic applications, such as its role in drug development for various diseases.
Industry : The compound can be utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, specificity, and the resulting biological effects are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogues
Key structural and functional differences between the target compound and similar analogues are summarized below:
Table 1: Comparative Analysis of Structural Analogues
Core Structure Differences
- Target vs.
- Target vs. Compound: The thieno[2,3-d]pyrimidine core (target) differs from the thieno[2,3-b]pyridine core () in electronic properties, with pyrimidine offering additional nitrogen atoms for hydrogen bonding .
Substituent Effects
- Pyridin-4-ylmethyl vs.
- 4-Methoxyphenyl vs. 3,4-Dimethoxyphenyl (): The para-methoxy group (target) reduces steric hindrance compared to the ortho-methoxy substitution in , possibly enhancing solubility .
Research Findings and Implications
Spectroscopic and Physicochemical Properties
- NMR and ESI-MS data for Compound 6 () provide a benchmark for characterizing the target compound’s structure, though the dihydro core may alter splitting patterns in ¹H-NMR .
- The predicted pKa of 7.22 for the compound suggests moderate basicity, which may correlate with the target’s pyridine group influencing solubility and bioavailability .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
